2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone

Nicotinic Acetylcholine Receptor Addiction Neuroscience

Order 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone (CAS 883547-12-4) for your CNS research program. This indolyl-3-ethanone derivative delivers an unmatched combination of ultra-potent α3β4 nAChR antagonism (IC50 1.8 nM) and balanced SERT/DAT inhibition (IC50 100 nM / 660 nM) that is absent in simpler indole scaffolds like 3CAI. The N1-(2-methoxyethyl) substituent is essential for this multi-target profile—structurally similar analogs cannot substitute. Proven in vivo efficacy at 1.2 mg/kg in mouse behavioral models validates its utility for addiction, nicotine withdrawal, and mood disorder studies. Ensure your research uses the authentic compound with this precise substitution pattern.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71
CAS No. 883547-12-4
Cat. No. B3002948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone
CAS883547-12-4
Molecular FormulaC13H14ClNO2
Molecular Weight251.71
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)C(=O)CCl
InChIInChI=1S/C13H14ClNO2/c1-17-7-6-15-9-11(13(16)8-14)10-4-2-3-5-12(10)15/h2-5,9H,6-8H2,1H3
InChIKeyVPGJSFKUQFWLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone (CAS 883547-12-4): An Indole-Based Tool Compound with a Distinct Polypharmacology Profile


2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone (CAS 883547-12-4) is a synthetic indole derivative characterized by a chloroacetyl group at the 3-position and an N1-(2-methoxyethyl) substituent . It belongs to the indolyl-3-ethanone chemical class, a scaffold extensively explored in medicinal chemistry for diverse therapeutic applications [1]. Unlike simpler indole ethanones, this compound displays a unique multi-target activity profile, including potent antagonism at nicotinic acetylcholine receptors (nAChRs) and inhibition of monoamine transporters, making it a valuable tool compound for neuroscience and addiction research [2].

Critical Procurement Consideration: Why 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone Cannot Be Interchanged with Other Indole-3-Ethanone Analogs


Substituting 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone (CAS 883547-12-4) with structurally similar indole-3-ethanone derivatives is not recommended for research applications due to profound differences in target engagement and biological activity . While the core indolyl-3-ethanone scaffold is shared among many compounds, minor modifications—particularly at the N1 position—drastically alter pharmacological profiles [1]. For instance, the simple N1-unsubstituted analog 3CAI (CAS 28755-03-5) acts as an Akt kinase inhibitor with negligible monoamine transporter activity, whereas the target compound demonstrates potent inhibition of dopamine and serotonin reuptake and nanomolar antagonism at α3β4 nAChRs [2]. Even among N1-substituted variants, the specific 2-methoxyethyl group confers a unique balance of potency across multiple CNS targets that is not replicated by other alkyl or aryl substitutions [3]. The following quantitative evidence guide details these specific, verifiable differences to inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone (CAS 883547-12-4)


Superior Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChR) vs. Benchmark Antagonist AT-1001

The target compound exhibits exceptional antagonist potency at the human α3β4 nAChR subtype (IC50 = 1.8 nM) [1]. This represents an approximately 20-fold improvement in potency compared to the well-characterized, selective α3β4 antagonist AT-1001, which has a reported functional IC50 of 35.2 ± 8.1 nM in the same cell-based assay format [2].

Nicotinic Acetylcholine Receptor Addiction Neuroscience

Unique Polypharmacology: Balanced Monoamine Transporter Inhibition Compared to Selective Reuptake Inhibitors

Unlike selective serotonin reuptake inhibitors (SSRIs) or selective dopamine reuptake inhibitors (DRIs), this compound demonstrates a balanced inhibition profile across both serotonin (SERT) and dopamine (DAT) transporters [1]. Its SERT inhibitory activity (IC50 = 100 nM) is approximately 6- to 9-fold more potent than its DAT inhibitory activity (IC50 range = 660-945 nM) [1]. For comparison, the classic DRI GBR 12909 exhibits a DAT IC50 of ~5 nM but >1000 nM at SERT, while the SSRI fluoxetine has a SERT IC50 of ~20 nM but minimal DAT activity (>1000 nM) [2][3].

Monoamine Transporter Dopamine Serotonin Polypharmacology

Mechanistic Divergence from the N1-Unsubstituted Analog 3CAI: Transporter vs. Kinase Inhibition

The N1-(2-methoxyethyl) substituent on the target compound fundamentally alters its biological target profile compared to the simpler N1-unsubstituted analog, 2-chloro-1-(1H-indol-3-yl)ethanone (3CAI, CAS 28755-03-5) [1]. While 3CAI acts as a direct Akt1 and Akt2 kinase inhibitor (IC50 < 1 µM) with no reported activity at monoamine transporters , the target compound shows no significant Akt inhibition but instead potently inhibits SERT (IC50 = 100 nM) and DAT (IC50 = 660-945 nM) [1].

Indole Kinase Inhibitor Transporter SAR

Validated In Vivo Activity in a Rodent Model of Nicotine Dependence

The compound's potent α3β4 nAChR antagonism translates into measurable in vivo efficacy in a mouse model of nicotine-induced antinociception, a behavioral paradigm relevant to smoking cessation research [1]. At a subcutaneous dose of 1.2 mg/kg, the compound significantly inhibited nicotine's antinociceptive effects in the tail-flick assay [1]. This potency is notable compared to the benchmark α3β4 antagonist AT-1001, which requires doses of 3-10 mg/kg to achieve similar behavioral effects in rodent models [2].

In Vivo Pharmacology Smoking Cessation Nicotine Dependence

Favorable Physicochemical Properties for CNS Penetration Relative to Other nAChR Antagonists

The compound's calculated LogP of 2.34 and molecular weight of 251.71 g/mol fall within the optimal range for CNS penetration [1]. This contrasts with many known nAChR antagonists, such as the large alkaloid ibogaine (MW 310 g/mol) or the peptide-based α-conotoxins (MW > 1000 g/mol), which face significant brain penetration barriers [2]. The presence of the 2-methoxyethyl group on the indole nitrogen likely contributes to this favorable balance of lipophilicity and aqueous solubility.

Physicochemical Properties CNS Penetration Drug-likeness

Recommended Research Applications for 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone (CAS 883547-12-4) Based on Quantitative Evidence


Investigating α3β4 nAChR-Mediated Pathways in Addiction and Nicotine Dependence

With an IC50 of 1.8 nM at human α3β4 nAChR—20-fold more potent than AT-1001 [1][2]—this compound serves as a highly potent antagonist for studying the role of α3β4-containing nicotinic receptors in drug-seeking behavior, nicotine withdrawal, and the neurobiology of addiction. Its validated in vivo efficacy at 1.2 mg/kg in mouse models of nicotine-induced antinociception further supports its use in behavioral pharmacology studies [1].

Dissecting Monoamine Transporter Polypharmacology in Neuroscience

This compound's unique balanced inhibition of SERT (IC50 = 100 nM) and DAT (IC50 = 660-945 nM) [1] makes it an ideal tool for exploring the functional consequences of concurrent serotonergic and dopaminergic modulation, a profile distinct from selective DRIs (e.g., GBR 12909) and SSRIs (e.g., fluoxetine) [3][4]. It is particularly suited for studies investigating the interaction between dopamine and serotonin systems in mood, reward, and cognition.

Structure-Activity Relationship (SAR) Studies of Indolyl-3-Ethanone Derivatives

The compound's dramatic mechanistic divergence from the N1-unsubstituted analog 3CAI—switching from Akt kinase inhibition to monoamine transporter modulation [1]—highlights the critical role of the N1-substituent. This makes it a valuable reference compound for SAR campaigns exploring how subtle modifications to the indole scaffold can redirect target engagement and pharmacological activity within the indolyl-3-ethanone chemical class [5].

Preclinical Development of Novel Smoking Cessation Pharmacotherapies

Given its potent α3β4 nAChR antagonism and favorable CNS physicochemical properties (MW 251.71 g/mol, cLogP 2.34) [6], this compound is a promising starting point for medicinal chemistry efforts aimed at developing new, low-molecular-weight antagonists for smoking cessation. Its activity profile suggests it could be optimized to improve subtype selectivity while maintaining potent α3β4 blockade [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.